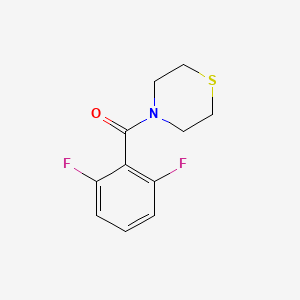

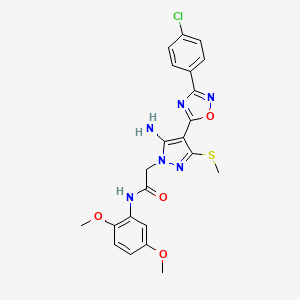

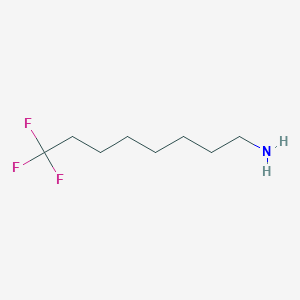

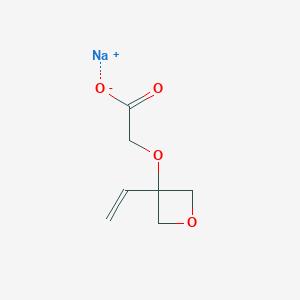

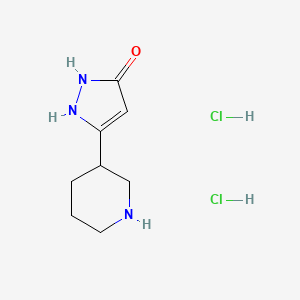

![molecular formula C23H21N3O2S B2755464 N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 900005-47-2](/img/structure/B2755464.png)

N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide” is a complex organic compound. While there is limited information available specifically on this compound, it is related to a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with other organic compounds . The yield of such reactions can vary, but one example reported a yield of 62% . The exact synthesis process for “this compound” would likely depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and the general structures of similar compounds . It likely contains a benzo[d]thiazol-2-yl group, a phenoxy group, and a pyridin-2-ylmethyl group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications

Microwave-Assisted Synthesis and Chemical Reactivity

One area of application involves the microwave-assisted synthesis of novel compounds, as demonstrated by Faty, Youssef, and Youssef (2011) in their study on the synthesis and unusual coupling of novel pyrido[3,2-f][1,4]thiazepines. This research outlines an efficient method for creating complex chemical structures, hinting at the potential for synthesizing similar compounds like N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide using microwave-assisted techniques for better yields and shorter reaction times (Faty, Youssef, & Youssef, 2011).

Catalytic Activity and Synthesis of Complexes

Another significant application is in the synthesis and catalytic activity of metal complexes, as explored by Hahn et al. (2005) through their work on pincer-type bis(benzimidazolin-2-ylidene) palladium complexes. This research highlights the potential of this compound in forming metal complexes that could serve as catalysts in organic synthesis and potentially in pharmaceutical manufacturing processes (Hahn et al., 2005).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of related compounds suggest potential applications for this compound in developing new therapeutic agents. Research by Helal et al. (2013) on 2-(6-methoxy-2-naphthyl)propionamide derivatives indicates significant antibacterial and antifungal activities, which could imply similar properties for the compound , given structural similarities (Helal et al., 2013).

Antileukemic Activity and Cancer Research

Furthermore, Anderson and Mach (1987) studied bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles, revealing activity against P388 lymphocytic leukemia. This indicates potential applications in cancer research, particularly in exploring antileukemic properties (Anderson & Mach, 1987).

Environmental Monitoring and Analysis

Lastly, the study by Ye et al. (2008) on measuring parabens and other environmental phenols in human milk using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system underscores the importance of analytical chemistry in environmental monitoring. The methodologies and analytical techniques discussed could be applied to detect and quantify residues of this compound in environmental samples or biological fluids (Ye et al., 2008).

Future Directions

The future research directions for “N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide” could include further exploration of its potential biological activities, as suggested by studies on related compounds . Additionally, more detailed studies on its synthesis, structure, and properties could also be valuable.

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound’s action affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This results in a decrease in inflammation and pain.

Result of Action

The inhibition of COX enzymes leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation and pain, making this compound potentially useful as an anti-inflammatory agent .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-17-10-11-20-21(15-17)29-23(25-20)26(16-18-7-5-6-13-24-18)22(27)12-14-28-19-8-3-2-4-9-19/h2-11,13,15H,12,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKXFDKKVZVMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2755384.png)

![(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2755389.png)

![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)

![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)

![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)